3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid
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Overview
Description
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butylsulfamoyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid typically involves the following steps:
Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a suitable sulfonyl chloride.
Introduction of the fluorine atom: Fluorination of the phenyl ring can be carried out using electrophilic fluorination reagents.
Boronic acid formation: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to the unique properties of boron-containing compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tert-butylsulfamoyl and fluorine substituents, making it less sterically hindered and less reactive.
4-Fluorophenylboronic acid: Similar in structure but lacks the tert-butylsulfamoyl group, affecting its reactivity and applications.
3-(tert-Butylsulfamoyl)phenylboronic acid: Lacks the fluorine atom, which influences its electronic properties and reactivity.
Uniqueness
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is unique due to the combination of the tert-butylsulfamoyl group and the fluorine atom, which confer distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
[3-(tert-butylsulfamoyl)-4-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-6-7(11(14)15)4-5-8(9)12/h4-6,13-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQRAFOJBFZLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)NC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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